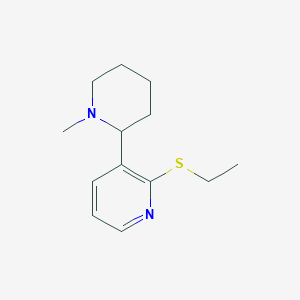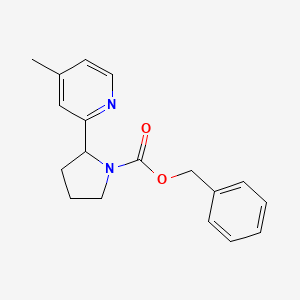
4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンは、アミノフェニル基、エチルスルホニル基、およびピリミジン-2-アミンコアを含む複雑な構造を持つ化学化合物です。
合成方法
合成ルートおよび反応条件
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
ピリミジンコアの形成: これは、適切なアルデヒドとアミンを酸性または塩基性条件下で縮合させることによって達成できます。
アミノフェニル基の導入: この手順は、多くの場合、アミノフェニル基がピリミジンコアに導入される求核置換反応を伴います。
エチルスルホニル基の付加: エチルスルホニル基は、塩基の存在下でエチルスルホニルクロリドなどの試薬を用いたスルホニル化反応によって導入できます。
工業生産方法
工業的な設定では、この化合物の生産は、高収率と高純度を確保するために最適化された反応条件を伴う場合があります。これには、自動反応器、制御された温度と圧力、結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where an aminophenyl group is introduced to the pyrimidine core.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 求核置換反応または求電子置換反応は、反応条件や使用される試薬に応じて起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的ハイドロジェネーション。
置換: ハロゲン化化合物、酸、および塩基。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってアミンまたはアルコールが生成される可能性があります。
科学研究への応用
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンは、科学研究にいくつかの応用があります。
化学: 新しい化合物の開発のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を含む潜在的な生物活性について調査されています。
医学: その独自の化学構造と生物活性により、潜在的な薬物候補として探求されています。
産業: ポリマーやコーティングを含む高度な材料の開発に使用されています。
科学的研究の応用
4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。アミノフェニル基とエチルスルホニル基は、酵素や受容体と相互作用し、細胞プロセスに変化をもたらす可能性があります。正確なメカニズムは、特定のアプリケーションやターゲットによって異なる可能性があります。
類似化合物の比較
類似化合物
4-(4-アミノフェニル)ピリミジン-2-アミン: エチルスルホニル基を欠いており、化学的および生物学的特性が異なる可能性があります。
5-(エチルスルホニル)ピリミジン-2-アミン: アミノフェニル基を欠いており、反応性と用途に影響を与えます。
独自性
4-(4-アミノフェニル)-5-(エチルスルホニル)ピリミジン-2-アミンは、アミノフェニル基とエチルスルホニル基の両方の存在によりユニークであり、異なる化学反応性と潜在的な生物活性を付与します。これらの官能基の組み合わせにより、さまざまな研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(4-Aminophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
5-(Ethylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, affecting its reactivity and applications.
Uniqueness
4-(4-Aminophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and ethylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14N4O2S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
4-(4-aminophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3,(H2,14,15,16) |
InChIキー |
XYMCYZDGVQLMDS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




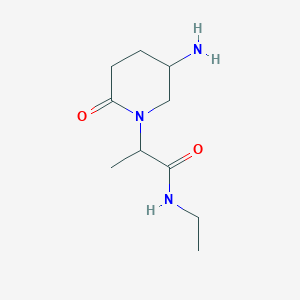


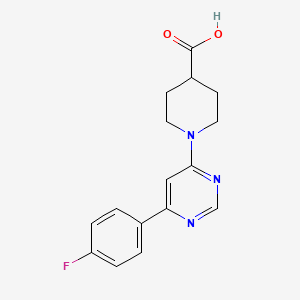
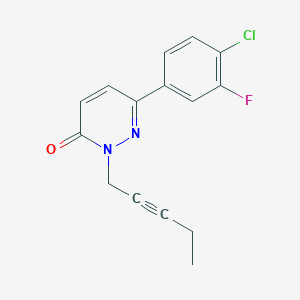
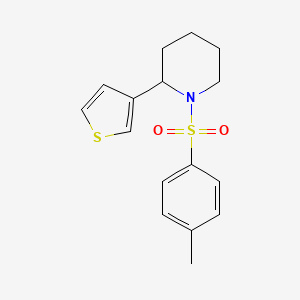
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
